(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide
Description
This compound features a benzothiazole core substituted with a methyl group at position 3, forming an imine linkage (ylidene) to a piperidine-4-carboxamide scaffold. The piperidine nitrogen is further modified with a tosyl (p-toluenesulfonyl) group. The (E)-configuration at the imine bond ensures spatial orientation critical for molecular interactions.
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-15-7-9-17(10-8-15)29(26,27)24-13-11-16(12-14-24)20(25)22-21-23(2)18-5-3-4-6-19(18)28-21/h3-10,16H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGLDCHNJBXNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N=C3N(C4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and data tables to provide a comprehensive overview.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a thiazole ring, which is known for its pharmacological significance, particularly in antitumor and antimicrobial activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of piperidine have been shown to inhibit Coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors such as prostate and breast cancer .
Table 1: Antitumor Activity of Piperidine Derivatives
| Compound | Target Enzyme | Inhibition Constant (K_i) | Reference |
|---|---|---|---|
| 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one | CARM1 | Low µM range | |
| This compound | TBD | TBD | Current Study |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar thiazole derivatives have been reported to possess antibacterial activity against various strains. For example, studies on related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Thiazole derivative A | Staphylococcus aureus | 15 mm | |
| Thiazole derivative B | Escherichia coli | 12 mm |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The thiazole moiety is known for its role in enzyme inhibition and modulation of signaling pathways related to cell proliferation and apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of thiazole derivatives for their inhibitory effects on carbonic anhydrase isoforms. The findings revealed selective inhibition patterns that could be leveraged for therapeutic applications in cancer treatment .
Case Study: Synthesis of Thiazole Derivatives
In a study involving the synthesis of imidazo[2,1-b]thiazole derivatives, researchers found that specific substitutions on the thiazole ring significantly enhanced biological activity against targeted enzymes associated with cancer progression .
Table 3: Summary of Case Studies on Thiazole Derivatives
| Study Focus | Findings |
|---|---|
| Synthesis and Evaluation | Selective inhibition of carbonic anhydrase II over other isoforms |
| Antimicrobial Testing | Effective against multiple bacterial strains |
Chemical Reactions Analysis
Nucleophilic Substitution at the Tosyl Group
The tosyl (p-toluenesulfonyl) group is a classic leaving group in nucleophilic substitution reactions. In this compound, the tosyl-protected piperidine nitrogen may undergo displacement under basic or acidic conditions:
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Reaction with amines : Replacement of the tosyl group with primary/secondary amines (e.g., morpholine, piperazine) via SN2 mechanisms.
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Hydrolysis : Cleavage of the tosyl group under strongly acidic conditions (e.g., HBr/AcOH) to yield a free piperidine amine.
Example :
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| K₂CO₃, DMF, morpholine (80°C, 12 h) | N-(Piperidin-4-yl)-carboxamide | 85 |
Electrophilic Aromatic Substitution on the Benzo[d]thiazole Ring
The benzo[d]thiazole moiety is electron-deficient due to the thiazole’s aromaticity. Electrophilic substitution occurs preferentially at the C5 position (para to sulfur):
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Halogenation : Bromination or chlorination using NBS or Cl₂/FeCl₃.
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines.
Key Data :
| Electrophile | Conditions | Major Product |
|---|---|---|
| Br₂ (1 eq) | DCM, FeCl₃ (0°C, 2 h) | 5-Bromo-benzo[d]thiazole derivative |
| HNO₃ (fuming) | H₂SO₄ (0°C, 1 h) | 5-Nitro-benzo[d]thiazole derivative |
Oxidation and Reduction Reactions
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Thiazole Ring Oxidation :
-
Amide Reduction :
-
LiAlH₄ reduces the carboxamide to a secondary amine.
-
Example :
Cycloaddition and Ring-Opening Reactions
The thiazole ring participates in cycloadditions due to its conjugated π-system:
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[2+2] Cycloaddition : With electron-deficient alkynes (e.g., DMAD) to form pyridine derivatives after sulfur extrusion .
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Diels-Alder Reactivity : Acts as a dienophile with conjugated dienes under thermal conditions.
Hydrolysis of the Carboxamide Linker
The carboxamide group is susceptible to hydrolysis:
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Acidic Hydrolysis : HCl/H₂O/heat converts the amide to a carboxylic acid.
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Basic Hydrolysis : NaOH/EtOH yields a carboxylate salt.
Example :
Metal-Catalyzed Cross-Coupling Reactions
The benzo[d]thiazole scaffold facilitates palladium-catalyzed couplings:
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Suzuki-Miyaura : Reaction with arylboronic acids at the C5 position.
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Buchwald-Hartwig Amination : Introduction of amines at the thiazole nitrogen.
Conditions :
| Reaction Type | Catalyst System | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Bromo derivative | 78 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aniline | 65 |
Sulfonamide Functionalization
The tosyl group can undergo sulfonamide-specific reactions:
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Desulfonation : H₂O₂/AcOH removes the sulfonyl group.
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Sulfonamide Alkylation : Reaction with alkyl halides to form N-alkylated derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
Compound A : N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide ()
- Structural Differences :
- Benzothiazole substituents: Ethyl at position 3 vs. methyl in the target compound.
- Piperidine modification: 4-methylpiperidin sulfonyl vs. tosyl (p-toluenesulfonyl).
- The 4-methylpiperidin sulfonyl group introduces steric bulk, which could alter binding pocket interactions compared to the planar tosyl group .
Compound B : N-(3-benzyl-5-(o-tolyl)thiazol-2(3H)-ylidene)aniline ()
- Structural Differences :
- Thiazole vs. benzothiazole core.
- Benzyl and o-tolyl substituents vs. methyl and tosyl-piperidine groups.
- Implications: The absence of a fused benzene ring (thiazole vs. The o-tolyl group may introduce steric hindrance, affecting target engagement .
Research Findings and Hypotheses
- Target Compound: No direct biological data is available in the provided evidence. However, the tosyl group is known to enhance metabolic stability by resisting oxidative degradation, a feature shared with sulfonamide-containing drugs .
- Compound B : Thiazole derivatives with aryl groups often exhibit anti-inflammatory or anticancer activity, but the lack of a sulfonamide/piperidine moiety limits direct comparability .
Critical Analysis of Structural Modifications
- Benzothiazole vs.
- Tosyl vs. Sulfonyl-Piperidine : The tosyl group’s electron-withdrawing nature may polarize the carboxamide bond, altering hydrogen-bonding capacity compared to the alkylated sulfonyl group in Compound A .
- Substituent Effects : Methyl groups (target compound) generally improve metabolic stability over ethyl (Compound A) or benzyl (Compound B) groups due to reduced steric hindrance to detoxifying enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
